molecular formula C15H12F3N3 B5850693 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 438233-94-4

5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B5850693
CAS RN: 438233-94-4
M. Wt: 291.27 g/mol
InChI Key: QTUXHDIEOLUMAH-UHFFFAOYSA-N
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Description

5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is not fully understood. However, several studies have suggested that it exerts its biological effects by targeting specific enzymes and proteins involved in various cellular processes. For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cancer cell proliferation and survival.
Biochemical and Physiological Effects
Studies have shown that 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. Additionally, it has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. Furthermore, it has been shown to inhibit the replication of certain viruses, suggesting its potential as an antiviral agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in lab experiments is its potent biological activity, making it a valuable tool for studying various cellular processes. However, its high cost and limited availability may limit its widespread use in research.

Future Directions

Several future directions can be explored with regards to the potential applications of 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. For instance, further studies can be conducted to investigate its efficacy in animal models of cancer and inflammatory diseases. Additionally, efforts can be made to optimize its synthesis and improve its pharmacokinetic properties to enhance its therapeutic potential. Furthermore, its potential as an antiviral agent can be further explored to identify its mechanism of action and evaluate its efficacy against a broader range of viruses.

Synthesis Methods

The synthesis of 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been reported in several studies. One of the most common methods involves the reaction of 3,4-dimethylaniline with trifluoromethylpyrazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting intermediate is then cyclized using a suitable catalyst to yield the final product.

Scientific Research Applications

Several studies have investigated the potential applications of 5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine in various fields of medicine. For instance, this compound has been found to exhibit significant anticancer activity against various cancer cell lines, including lung, breast, and colon cancer. Additionally, it has been shown to possess potent anti-inflammatory and antiviral properties, making it a potential candidate for the treatment of viral infections such as hepatitis C and HIV.

properties

IUPAC Name

5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N3/c1-9-3-4-11(7-10(9)2)12-8-13(15(16,17)18)21-14(20-12)5-6-19-21/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUXHDIEOLUMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=NN3C(=C2)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001163025
Record name 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

CAS RN

438233-94-4
Record name 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438233-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3,4-Dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001163025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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